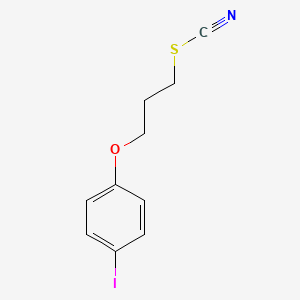
N,3,6,7-tetramethyl-N-(4-pyrimidinylmethyl)-1-benzofuran-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,3,6,7-tetramethyl-N-(4-pyrimidinylmethyl)-1-benzofuran-2-carboxamide, also known as PNU-74654, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
作用机制
The mechanism of action of N,3,6,7-tetramethyl-N-(4-pyrimidinylmethyl)-1-benzofuran-2-carboxamide involves the inhibition of the enzyme poly(ADP-ribose) polymerase (PARP). PARP is involved in DNA repair and cell survival. Inhibition of PARP leads to the accumulation of DNA damage and ultimately cell death in cancer cells. In neurology, inhibition of PARP has been found to have neuroprotective effects by reducing oxidative stress and inflammation.
Biochemical and Physiological Effects:
N,3,6,7-tetramethyl-N-(4-pyrimidinylmethyl)-1-benzofuran-2-carboxamide has been found to have several biochemical and physiological effects. In cancer cells, N,3,6,7-tetramethyl-N-(4-pyrimidinylmethyl)-1-benzofuran-2-carboxamide leads to the accumulation of DNA damage and ultimately cell death. In neurology, N,3,6,7-tetramethyl-N-(4-pyrimidinylmethyl)-1-benzofuran-2-carboxamide reduces oxidative stress and inflammation, leading to neuroprotective effects. In immunology, N,3,6,7-tetramethyl-N-(4-pyrimidinylmethyl)-1-benzofuran-2-carboxamide modulates the immune response by regulating the activity of immune cells.
实验室实验的优点和局限性
One of the advantages of N,3,6,7-tetramethyl-N-(4-pyrimidinylmethyl)-1-benzofuran-2-carboxamide is that it has been found to be effective in inhibiting the growth of various cancer cell lines, making it a potential candidate for cancer therapy. However, one of the limitations of N,3,6,7-tetramethyl-N-(4-pyrimidinylmethyl)-1-benzofuran-2-carboxamide is that it has been found to have limited efficacy in some cancer cell lines, indicating that it may not be effective in all types of cancer. Additionally, the mechanism of action of N,3,6,7-tetramethyl-N-(4-pyrimidinylmethyl)-1-benzofuran-2-carboxamide involves the inhibition of PARP, which is involved in DNA repair and cell survival. This raises concerns about potential side effects and toxicity.
未来方向
There are several future directions related to N,3,6,7-tetramethyl-N-(4-pyrimidinylmethyl)-1-benzofuran-2-carboxamide. One potential direction is the development of N,3,6,7-tetramethyl-N-(4-pyrimidinylmethyl)-1-benzofuran-2-carboxamide derivatives that have improved efficacy and reduced toxicity. Another direction is the investigation of the potential applications of N,3,6,7-tetramethyl-N-(4-pyrimidinylmethyl)-1-benzofuran-2-carboxamide in other scientific fields, such as infectious diseases and cardiovascular diseases. Additionally, further research is needed to better understand the mechanism of action of N,3,6,7-tetramethyl-N-(4-pyrimidinylmethyl)-1-benzofuran-2-carboxamide and its potential side effects and toxicity.
合成方法
The synthesis of N,3,6,7-tetramethyl-N-(4-pyrimidinylmethyl)-1-benzofuran-2-carboxamide involves the reaction of 2,3,6,7-tetramethyl-1-benzofuran-5-carboxylic acid with 4-(chloromethyl)pyrimidine hydrochloride in the presence of triethylamine. The resulting product is then treated with ammonia to obtain N,3,6,7-tetramethyl-N-(4-pyrimidinylmethyl)-1-benzofuran-2-carboxamide in high yield and purity.
科学研究应用
N,3,6,7-tetramethyl-N-(4-pyrimidinylmethyl)-1-benzofuran-2-carboxamide has been found to have potential applications in various scientific fields, including cancer research, neurology, and immunology. In cancer research, N,3,6,7-tetramethyl-N-(4-pyrimidinylmethyl)-1-benzofuran-2-carboxamide has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and lung cancer cells. In neurology, N,3,6,7-tetramethyl-N-(4-pyrimidinylmethyl)-1-benzofuran-2-carboxamide has been found to have neuroprotective effects and may have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In immunology, N,3,6,7-tetramethyl-N-(4-pyrimidinylmethyl)-1-benzofuran-2-carboxamide has been shown to modulate the immune response and may have potential applications in the treatment of autoimmune diseases.
属性
IUPAC Name |
N,3,6,7-tetramethyl-N-(pyrimidin-4-ylmethyl)-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O2/c1-11-5-6-15-13(3)17(23-16(15)12(11)2)18(22)21(4)9-14-7-8-19-10-20-14/h5-8,10H,9H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRFIYAHBJSTBIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)C(=C(O2)C(=O)N(C)CC3=NC=NC=C3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
32.7 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49826358 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(2-methylphenyl)-4-[1-(2-pyridinylcarbonyl)-3-piperidinyl]piperazine](/img/structure/B4922458.png)

![6-(1-azepanyl)-N-[3-(1H-pyrazol-1-yl)propyl][1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B4922487.png)

![ethyl 4-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methoxy}benzoate](/img/structure/B4922497.png)
![2-(2,4-dichlorobenzylidene)-6,7-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B4922503.png)
![5-{[4-bromo-5-(4-morpholinyl)-2-furyl]methylene}-1-phenyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4922506.png)
![3-[4-(4-morpholinylsulfonyl)phenyl]-5,6-dihydroimidazo[2,1-b][1,3]thiazole hydrobromide](/img/structure/B4922509.png)

![ethyl 4-{3-[4-(aminocarbonyl)-1-piperidinyl]-2,5-dioxo-1-pyrrolidinyl}benzoate](/img/structure/B4922520.png)
![N-({2-[benzyl(methyl)amino]-3-pyridinyl}methyl)-5-cyclopropyl-1,3-oxazole-4-carboxamide](/img/structure/B4922523.png)
![2-[(3-chlorobenzyl)oxy]benzonitrile](/img/structure/B4922531.png)

![4-[1-(4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}benzoyl)-4-piperidinyl]pyridine](/img/structure/B4922539.png)